![molecular formula C21H28O4 B12290139 10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
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Overview
Description
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,10a-Dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho 2,1-fbenzofuran-9-one
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
Uniqueness
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Biological Activity
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione (commonly referred to as compound 1) is a polycyclic organic compound belonging to the xanthene class. Its molecular formula is C21H28O4, and it has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The structure of compound 1 features multiple methyl groups and a hydroxy functional group that enhance its chemical properties. The unique arrangement contributes to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C21H28O4 |
Molecular Weight | 344.445 g/mol |
CAS Number | 1258005-85-4 |
SMILES | CC1(C)CCC[C@@]2(C)C1CC[C@@]3(C)OC4=C(C[C@H]23)C(=O)C(=CC4=O)O |
Antioxidant Properties
Research indicates that compound 1 exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for potential applications in preventing diseases associated with oxidative damage.
Anticancer Activity
Studies have demonstrated that compound 1 possesses anticancer properties. It has been tested against various cancer cell lines and showed promising results in inhibiting cell proliferation. For instance:
- Case Study : In vitro studies on breast cancer cell lines indicated that compound 1 significantly reduced cell viability at concentrations of 10 µM and higher. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
Compound 1 also displays antimicrobial activity against a range of pathogens. Research has reported effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
- Case Study : A study evaluated the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli, finding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
The biological activity of compound 1 is attributed to its ability to interact with various biological targets:
- Interaction with Enzymes : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
- Cell Signaling Pathways : Compound 1 modulates key signaling pathways that regulate cell growth and survival.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of compound 1, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
10-Hydroxy-1-methylxanthene | Contains a single hydroxy group | Exhibits lower biological activity compared to compound 1 |
9-Hydroxyfluorene | Similar polycyclic structure | Primarily used in organic electronics |
Xanthone derivatives | General class with varied substitutions | Known for their antioxidant properties |
The unique arrangement of methyl groups and hydroxy functionalities in compound 1 enhances its biological activity when compared to these similar compounds.
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3 |
InChI Key |
ZPPISMQVWKUDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |
Origin of Product |
United States |
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